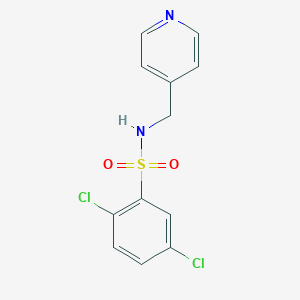
2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H10Cl2N2O2S and its molecular weight is 317.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,5-Dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzenesulfonamide core with dichloro and pyridine substituents, which contribute to its biological activity.
Antimicrobial Properties
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives of benzenesulfonamide have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests that the sulfonamide moiety plays a crucial role in inhibiting bacterial growth by interfering with essential bacterial enzymes .
Anticancer Activity
The compound is also being investigated for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial membrane depolarization and caspase activation. Specifically, compounds derived from benzenesulfonamides have shown to trigger both extrinsic and intrinsic apoptotic pathways, leading to cell cycle arrest in the subG0 phase .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Mitochondrial Dysfunction : It has been observed to disrupt mitochondrial function, leading to decreased ATP production and increased AMP/ATP ratios, which activate AMPK signaling pathways .
- Apoptosis Induction : Activation of caspases (caspase-8 and -9) indicates that the compound promotes programmed cell death through both death receptor and mitochondrial pathways .
Study 1: Antimicrobial Efficacy
A study evaluating various benzenesulfonamide derivatives found that those with similar structural features to this compound exhibited significant antibacterial activity. The derivatives were tested against multiple bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL, indicating their potential as effective antimicrobial agents .
Study 2: Anticancer Activity in Cell Lines
In a separate investigation focusing on cancer treatment, derivatives of benzenesulfonamides were tested on human cancer cell lines such as HeLa and A-431. The results showed that these compounds caused a significant reduction in cell viability with IC50 values ranging from 0.89 to 9.63 µg/mL. Furthermore, they were found to activate caspases involved in apoptosis, suggesting a promising avenue for anticancer therapy .
Data Summary
| Activity Type | Target | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Various Bacteria | 0.5 - 16 µg/mL | Enzyme inhibition |
| Anticancer | HeLa, A-431 | 0.89 - 9.63 µg/mL | Apoptosis induction via caspase activation |
Propriétés
Formule moléculaire |
C12H10Cl2N2O2S |
|---|---|
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-10-1-2-11(14)12(7-10)19(17,18)16-8-9-3-5-15-6-4-9/h1-7,16H,8H2 |
Clé InChI |
LROLEMBQNTTXPG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=NC=C2)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















